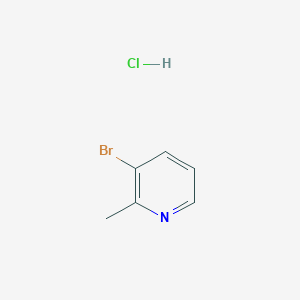

3-Bromo-2-methylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-methylpyridine hydrochloride: is a chemical compound with the molecular formula C6H6BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylpyridine hydrochloride typically involves the bromination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The compound is then purified through crystallization or distillation to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form pyridine carboxaldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylpyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce pyridine carboxaldehydes or carboxylic acids.

- Reduction reactions result in 2-methylpyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

3-Bromo-2-methylpyridine hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block for drug development. For instance, it can be transformed into bioactive compounds through functionalization at the bromine site, leading to derivatives with enhanced pharmacological properties .

Case Study: Synthesis of Anticancer Agents

In a recent study, 3-bromo-2-methylpyridine was used as a precursor for synthesizing novel anticancer agents. The derivatives exhibited significant activity against cancer cell lines, demonstrating the potential of this compound in developing targeted therapies .

1.2 Antimicrobial Properties

Research indicates that derivatives of 3-bromo-2-methylpyridine possess antimicrobial activity. By modifying the bromine and methyl groups, researchers have developed compounds effective against various bacterial strains, highlighting its potential in treating infections .

Agrochemical Applications

2.1 Pesticide Development

The compound has been studied for its applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating compounds that target specific pests while minimizing environmental impact .

Case Study: Insecticide Synthesis

A notable application involved using 3-bromo-2-methylpyridine to synthesize a new class of insecticides. The resulting products showed improved efficacy and reduced toxicity to non-target organisms compared to existing pesticides .

Organic Synthesis

3.1 Synthetic Intermediates

As an important synthetic intermediate, this compound facilitates the preparation of various nitrogen-containing heterocycles. Its reactivity allows for multiple synthetic pathways, including cross-coupling reactions and cyclization processes .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 5-Bromo-2-methyl-3-nitropyridine | 90 | |

| Cross-coupling | Aryl-substituted pyridines | 85 | |

| Cyclization | Heterocyclic compounds | 75 |

Material Science

4.1 Organic Electronics

Recent studies have explored the use of 3-bromo-2-methylpyridine in organic electronic materials due to its electronic properties. It has been incorporated into polymer matrices for developing light-emitting diodes (LEDs) and photovoltaic devices .

Case Study: OLED Applications

Research demonstrated that incorporating this compound into OLED structures improved device efficiency and stability, showcasing its potential in advanced material applications .

Mécanisme D'action

The mechanism of action of 3-Bromo-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to various biological molecules. The compound can modulate the activity of enzymes and receptors, leading to its effects in biological systems .

Comparaison Avec Des Composés Similaires

2-Bromo-3-methylpyridine: Similar in structure but with the bromine atom at a different position.

4-Bromo-2-methylpyridine: Another positional isomer with different reactivity.

3-Iodo-2-methylpyridine: An iodine derivative with distinct chemical properties.

Uniqueness: 3-Bromo-2-methylpyridine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in various chemical and biological applications .

Activité Biologique

3-Bromo-2-methylpyridine hydrochloride (CAS No. 38749-79-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Molecular Formula : C₆H₆BrN

Molecular Weight : 172.02 g/mol

Density : 1.5 g/cm³

Boiling Point : 179.6 °C

Flash Point : 62.4 °C

Log P (Octanol-Water Partition Coefficient) : 2.21

These properties indicate that this compound is a moderately hydrophobic compound, which may influence its biological interactions and absorption characteristics.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antibacterial Properties : Studies have shown that halogenated pyridines, including 3-bromo-2-methylpyridine, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported to be as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .

- Antifungal Activity : The compound has also demonstrated antifungal properties, making it a potential candidate for treating fungal infections .

- CYP450 Inhibition : Notably, this compound acts as an inhibitor of CYP1A2, which is crucial for drug metabolism . This property can be significant when considering drug-drug interactions in therapeutic settings.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the bromination of 2-methylpyridine. The compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activities.

Table 1: Synthesis Variants and Yields

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Bromination of 2-methylpyridine | ~90% | High yield with simple procedure |

| Nucleophilic substitution reactions | Varies | Dependent on substituents used |

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study evaluated various pyridine derivatives, including 3-bromo-2-methylpyridine, against multiple bacterial strains. The results indicated that the presence of bromine significantly enhanced antibacterial efficacy compared to non-halogenated analogs . -

CYP450 Interaction Study :

Research into the metabolic profile of 3-bromo-2-methylpyridine revealed its role as a selective inhibitor of CYP1A2. This finding suggests that while it may be beneficial in certain therapeutic contexts, caution is warranted due to potential interactions with other medications metabolized by this enzyme . -

Photophysical Properties Investigation :

The compound's photophysical properties were assessed in the context of developing fluorescent probes for biological imaging. The results showed promising characteristics that could be harnessed in biomedical applications .

Propriétés

IUPAC Name |

3-bromo-2-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAUAFPEKGVQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.